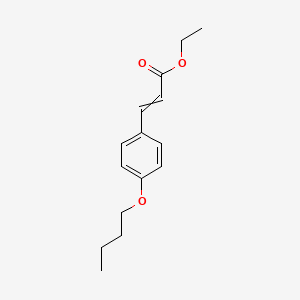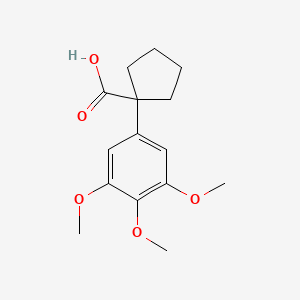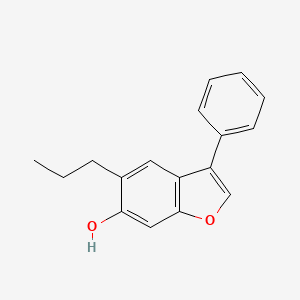
2'-(4,4-Dimethyl-1-piperidinyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 2’-(4,4-Dimethyl-1-piperidinyl)acetophenone typically involves the reaction of 4,4-dimethylpiperidine with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2’-(4,4-Dimethyl-1-piperidinyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2’-(4,4-Dimethyl-1-piperidinyl)acetophenone can be compared with other similar compounds, such as:
1-[2-(4,4-Dimethylpiperidin-1-yl)phenyl]ethanone: This compound has a similar structure and is used in similar applications.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in the pharmaceutical industry for drug development.
The uniqueness of 2’-(4,4-Dimethyl-1-piperidinyl)acetophenone lies in its specific structural features and its versatility as a building block in various chemical syntheses.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7H,8-11H2,1-3H3 |
InChI Key |
PYUYVGOGLGWBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCC(CC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)


![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)


